N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-(2-METHOXYPHENOXY)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-(2-METHOXYPHENOXY)ACETAMIDE is a useful research compound. Its molecular formula is C19H21NO5 and its molecular weight is 343.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-(2-METHOXYPHENOXY)ACETAMIDE is a compound that has garnered attention in pharmacological research due to its potential therapeutic properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzofuran moiety, which is known for its diverse biological activities. The molecular formula is C18H22N2O4, and it features functional groups that may contribute to its pharmacological effects.
Property | Value |
---|---|
Molecular Weight | 342.38 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO, ethanol |
Melting Point | Not reported |
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Antioxidant Activity : The benzofuran structure is associated with scavenging free radicals and reducing oxidative stress, potentially protecting against neurodegenerative diseases .
- Neuroprotective Effects : Analogues of benzofuran have shown efficacy in protecting neuronal cells from damage due to trauma or ischemia. In animal models, these compounds have been observed to reduce brain injury following induced trauma .
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory conditions .
In Vitro Studies
In vitro assays have demonstrated that the compound can inhibit lipid peroxidation and scavenge superoxide radicals. These properties are critical for evaluating its potential as an antioxidant agent.
In Vivo Studies
A notable study highlighted the neuroprotective effects of related compounds in mice subjected to head injury. These compounds significantly reduced neurological deficits and improved recovery outcomes .
Case Studies and Research Findings
- Neuroprotection : A study involving the administration of benzofuran derivatives showed that they could significantly reduce the extent of brain damage in animal models of stroke . The protective mechanism was attributed to their ability to enhance antioxidant defenses and inhibit apoptotic pathways.
- Antioxidant Efficacy : Another research effort focused on the antioxidant properties of related benzofuran compounds. Results indicated a strong correlation between their structural features and their ability to mitigate oxidative stress in neuronal cells .
- Inflammation Modulation : Compounds exhibiting similar structural characteristics were found to modulate inflammatory responses in vitro by downregulating the expression of COX-2 and iNOS, enzymes involved in the inflammatory process .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-23-17-4-2-3-5-18(17)25-12-19(22)20-11-15(21)13-6-7-16-14(10-13)8-9-24-16/h2-7,10,15,21H,8-9,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURJECCPZMZFJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.